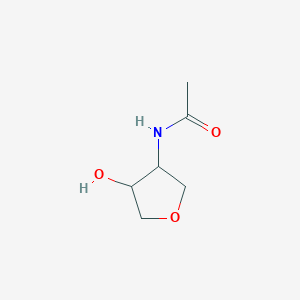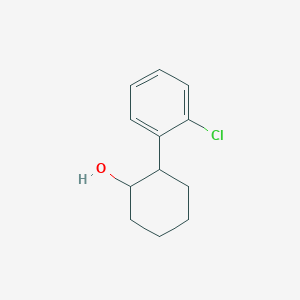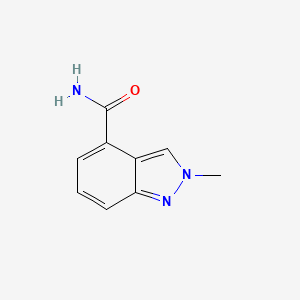![molecular formula C9H14N2O2 B11715225 [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]metanol es un compuesto químico que presenta un anillo de pirazol unido a un anillo de oxolano con un grupo metanol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]metanol típicamente involucra los siguientes pasos:
Formación del Anillo de Pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con un compuesto 1,3-dicarbonílico en condiciones ácidas.
Unión al Anillo de Oxolano: El anillo de pirazol luego se une a un anillo de oxolano a través de una reacción de sustitución nucleofílica.
Introducción del Grupo Metanol:
Métodos de Producción Industrial
La producción industrial de [(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]metanol puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con consideraciones para la escalabilidad, la rentabilidad y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde para minimizar el desperdicio y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de Reacciones
[(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]metanol puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo metanol se puede oxidar para formar un aldehído o un ácido carboxílico.
Reducción: El anillo de pirazol se puede reducir en condiciones de hidrogenación.
Sustitución: El anillo de oxolano puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno con un catalizador de paladio se usa comúnmente para la hidrogenación.
Sustitución: Los nucleófilos como los haluros o las aminas se pueden usar en reacciones de sustitución.
Productos Principales
Oxidación: Formación de [(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]aldehído o [(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]ácido carboxílico.
Reducción: Formación de un derivado de pirazol reducido.
Sustitución: Formación de derivados de oxolano sustituidos.
Aplicaciones Científicas De Investigación
[(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]metanol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de [(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]metanol involucra su interacción con objetivos moleculares y vías específicas. El anillo de pirazol puede interactuar con enzimas y receptores, potencialmente inhibiendo o modulando su actividad. El anillo de oxolano y el grupo metanol también pueden contribuir a la actividad biológica general del compuesto al mejorar su solubilidad y afinidad de unión.
Comparación Con Compuestos Similares
[(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]metanol se puede comparar con otros compuestos similares, como:
[(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]etanol: Estructura similar pero con un grupo etanol en lugar de metanol.
[(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]amina: Estructura similar pero con un grupo amina en lugar de metanol.
[(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]ácido carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de metanol.
La singularidad de [(2S,3S)-2-(1-metil-1H-pirazol-4-il)oxolan-3-il]metanol radica en su combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
[(2S,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9-/m0/s1 |
Clave InChI |
DVUIKNLXEWVQCA-CBAPKCEASA-N |
SMILES isomérico |
CN1C=C(C=N1)[C@@H]2[C@@H](CCO2)CO |
SMILES canónico |
CN1C=C(C=N1)C2C(CCO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
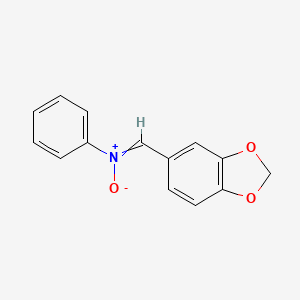

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
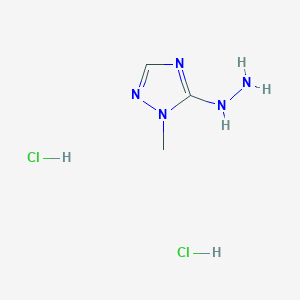
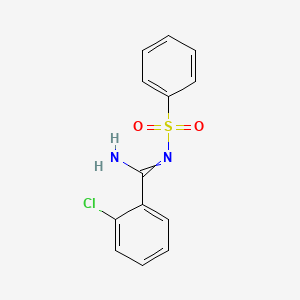
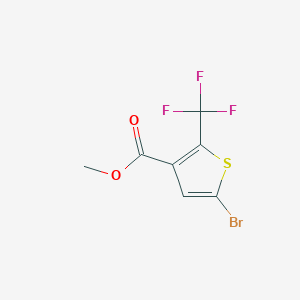
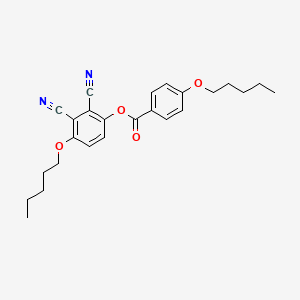
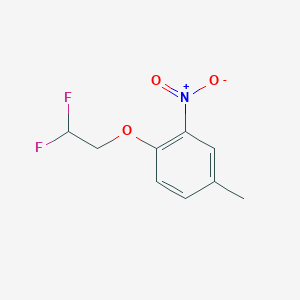
![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)

